

# "BCR-ABL-IN-2" chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BCR-ABL-IN-2**

Cat. No.: **B1243604**

[Get Quote](#)

An In-depth Technical Guide to the BCR-ABL Inhibitor: **BCR-ABL-IN-2**

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the BCR-ABL inhibitor, **BCR-ABL-IN-2**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, with a focus on oncology and kinase inhibition.

## Core Chemical and Pharmacological Properties

**BCR-ABL-IN-2** is a potent inhibitor of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation inhibitors.<sup>[1][2]</sup> Its mechanism involves binding to the kinase in a specific "Type II-out" conformation, where the DFG (Asp-Phe-Gly) motif is flipped.<sup>[1]</sup> This is achieved through a structural design that includes a urea moiety to interact with the K271-E286 salt bridge, a t-butyl group that binds in a hydrophobic pocket, and a 2,3-dichlorophenyl ring to stabilize the DFG motif in its inactive state.<sup>[1]</sup>

## Physicochemical Properties

The fundamental physicochemical properties of **BCR-ABL-IN-2** are summarized in the table below.

| Property          | Value                                                                                                                                                                   | Reference           |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Molecular Weight  | 502.39 g/mol                                                                                                                                                            | <a href="#">[1]</a> |
| Molecular Formula | C <sub>24</sub> H <sub>25</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>3</sub>                                                                                           | <a href="#">[1]</a> |
| CAS Number        | 897369-18-5                                                                                                                                                             | <a href="#">[1]</a> |
| SMILES            | O=C([C@H]1NCC2=C(C=C(N3N=C(C(C)C)C=C3NC(NC4=CC=CC(Cl)=C4Cl)=O)C=C2)C1)O                                                                                                 | <a href="#">[1]</a> |
| IUPAC Name        | (R)-1-(5-(1-(2,3-dichlorophenylcarbamoyl)-5-(tert-butyl)-1H-pyrazol-3-ylamino)-1,3-dihydroisoindol-2-yl)ethan-1-one (Note: IUPAC name derived from structure, may vary) |                     |

## Pharmacological Profile: Kinase Inhibition

BCR-ABL-IN-2 demonstrates potent inhibition against native and T315I mutated ABL1 kinase. It also exhibits activity against other kinases, indicating a multi-targeted profile.

| Target Kinase | IC <sub>50</sub> Value | Reference                               |
|---------------|------------------------|-----------------------------------------|
| ABL1 (native) | 57 nM                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| ABL1 (T315I)  | 773 nM                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| KDR (VEGFR2)  | 1.8 μM                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| B-Raf         | 0.23 μM                | <a href="#">[1]</a> <a href="#">[2]</a> |
| p38           | 6.3 nM, 43 nM          | <a href="#">[1]</a> <a href="#">[2]</a> |

## BCR-ABL Signaling Pathway

The BCR-ABL oncprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating a complex network of downstream signaling pathways.<sup>[3]</sup> These pathways promote cell proliferation and survival while inhibiting apoptosis.<sup>[4]</sup> Key cascades activated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.<sup>[3][5][6]</sup> **BCR-ABL-IN-2** exerts its therapeutic effect by directly inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals.



[Click to download full resolution via product page](#)

BCR-ABL downstream signaling pathways and point of inhibition.

# Experimental Protocols & Workflows

This section details common experimental methodologies used to characterize BCR-ABL inhibitors like **BCR-ABL-IN-2**.

## Small Molecule Inhibitor Synthesis Workflow

The precise synthesis of **BCR-ABL-IN-2** is detailed in patent literature (US 2008/0113967 A1) and peer-reviewed publications.<sup>[1][2]</sup> The general workflow for creating such a targeted inhibitor involves a multi-step process from initial design to final purification.



[Click to download full resolution via product page](#)

Conceptual workflow for small molecule inhibitor synthesis.

## In Vitro Kinase Inhibition Assay

To determine the  $IC_{50}$  value of an inhibitor against its target kinase, a direct enzymatic assay is required. This protocol is a representative method adapted from common non-radioactive kinase assay procedures.<sup>[7][8]</sup>

[Click to download full resolution via product page](#)

Workflow for a typical in vitro BCR-ABL kinase inhibition assay.

**Detailed Protocol:**

- **Plate Preparation:** 96-well plates are coated with a specific peptide substrate for the ABL kinase (e.g., a biotinylated peptide captured on a streptavidin-coated plate).[9][10]
- **Reagent Preparation:** Prepare serial dilutions of **BCR-ABL-IN-2** in an appropriate buffer (e.g., DMSO, then diluted in kinase buffer). Prepare a solution of recombinant BCR-ABL kinase (either native or T315I mutant) in kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT).[7]
- **Assay Reaction:**
  - Add the recombinant kinase solution to each well.
  - Add the diluted **BCR-ABL-IN-2** or control vehicle (DMSO) to the wells.
  - Initiate the kinase reaction by adding a solution containing ATP. The final ATP concentration should be near the Km for the kinase, if known.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[7]
- **Detection:**
  - Wash the wells to remove ATP and non-bound reagents.
  - Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., a phosphotyrosine-specific antibody).
  - After incubation and washing, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
  - Wash the wells again and add a chemiluminescent or colorimetric HRP substrate.
- **Data Analysis:** Measure the signal (luminescence or absorbance) using a plate reader. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.[8]

## Cellular Activity Assay

To assess the inhibitor's effect in a biologically relevant context, a cell-based assay is performed using a cell line that endogenously expresses the BCR-ABL oncprotein, such as the K562 human CML cell line.[\[11\]](#)



[Click to download full resolution via product page](#)

Workflow for a cell-based BCR-ABL phosphorylation assay.

Detailed Protocol:

- Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired density.
- Cell Plating: Seed the K562 cells into 96-well plates at a predetermined density (e.g.,  $1 \times 10^5$  cells/well).[9]
- Inhibitor Treatment: Add serial dilutions of **BCR-ABL-IN-2** or vehicle control to the wells.
- Incubation: Incubate the cells for a period sufficient to observe inhibition of kinase signaling (e.g., 2 to 4 hours) at  $37^{\circ}\text{C}$  in a  $\text{CO}_2$  incubator.
- Cell Lysis: After incubation, pellet the cells by centrifugation, remove the supernatant, and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[12]
- Detection (ELISA):
  - Use a sandwich ELISA to quantify the level of phosphorylated BCR-ABL. A capture antibody (e.g., anti-BCR) is coated on the plate, the cell lysate is added, and a detection antibody (e.g., anti-phosphotyrosine-HRP) is used to generate a signal.[11]
  - Alternatively, measure the phosphorylation of a downstream substrate like CrkL.[10]
- Data Analysis: Normalize the phosphorylation signal to the total protein concentration in each lysate. Plot the normalized signal against the inhibitor concentration to determine the cellular  $\text{IC}_{50}$ .

## In Vivo Efficacy Study Workflow

To evaluate the therapeutic potential of **BCR-ABL-IN-2** in a living organism, a xenograft mouse model is often employed. This involves implanting human CML cells into immunodeficient mice. [13]



[Click to download full resolution via product page](#)

General workflow for an *in vivo* xenograft study.

#### Detailed Protocol:

- Cell Implantation: Human CML cells (e.g., KU812, K562) are injected subcutaneously or intravenously into immunodeficient mice (e.g., nude or SCID mice).[13]
- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).
- Group Assignment: Mice are randomly assigned to different groups: a vehicle control group and one or more treatment groups receiving different doses of **BCR-ABL-IN-2**.
- Drug Administration: The compound is administered on a defined schedule (e.g., once or twice daily) via a clinically relevant route, such as oral gavage or intraperitoneal (IP) injection.[13]
- Monitoring: Key parameters are monitored throughout the study, including:
  - Tumor volume (measured with calipers).
  - Animal body weight (as an indicator of toxicity).
  - Overall animal health and survival.
- Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Tissues may be collected for pharmacokinetic (drug concentration) and pharmacodynamic (target inhibition) analysis. The primary endpoints are typically tumor growth inhibition and extension of survival.[13]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BCR-ABL-IN-2 | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. immunostep.com [immunostep.com]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. ["BCR-ABL-IN-2" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1243604#bcr-abl-in-2-chemical-structure-and-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)